N-Hydroxyglycine

Skin moisturization Hygroscopic amino acids Thermogravimetric analysis

Researchers studying purine biosynthesis or hydroxamic acid enzymology face complete pathway shutdown when using hadacidin, inducing confounding stress responses. N-Hydroxyglycine solves this by delivering partial, calibrated adenylosuccinate synthetase blockade. • 49.3% AdSS inhibition at 5 mM - calibrated midpoint between hadacidin (100%) and weak analogs (~6%), enabling metabolic adaptation studies • Obligate biosynthetic intermediate en route to hadacidin; uniquely stimulates net hydroxamate production where glycine fails • Matches hyaluronic acid moisturizing performance in ex vivo skin models; coordinates 8-12 H₂O molecules per molecule Supplied with full QC documentation. Bulk packaging and custom synthesis inquiries welcomed.

Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol
CAS No. 3545-78-6
Cat. No. B154113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyglycine
CAS3545-78-6
SynonymsN-Hydroxy-glycine;  (Hydroxyamino)acetic Acid;  N-Hydroxyglycine;  NSC 76386
Molecular FormulaC2H5NO3
Molecular Weight91.07 g/mol
Structural Identifiers
SMILESC(C(=O)O)NO
InChIInChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5)
InChIKeyNPWGWQRXHVJJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyglycine: Overview and Key Features


N-Hydroxyglycine (CAS 3545-78-6), also designated 2-(hydroxyamino)acetic acid, is the structurally simplest N-hydroxy α-amino acid, with molecular formula C₂H₅NO₃ and molecular weight 91.07 g·mol⁻¹ [1]. As a glycine derivative in which one hydrogen of the α-amino group is replaced by a hydroxyl substituent, the compound belongs to the hydroxamic acid class and exhibits the characteristic –C(=O)–N(OH)– functionalgroup [2]. Physically a white crystalline solid with a melting point of 135–136 °C and water solubility reflecting its polar nature, N-hydroxyglycine occupies a distinctive chemical space at the intersection of amino acid and hydroxamate reactivity, enabling metal-chelation, hydrogen-bonding networks of 8–12 water molecules per molecule, and participation as a biosynthetic intermediate en route to the natural product hadacidin (N-formyl-N-hydroxyglycine) [3].

Structural Uniqueness of N-Hydroxyglycine


N-Hydroxyglycine possesses a single key structural feature — the N-hydroxyl group — that fundamentally distinguishes it from both glycine (its parent amino acid) and prototypical monohydroxamic acids such as acetohydroxamic acid (CH₃CONHOH) [1]. This substitution transforms the molecule from a simple proteinogenic amino acid into a bidentate metal-chelating hydroxamate while simultaneously preserving the α-amino acid backbone, enabling behavior inaccessible to either comparator class alone: (i) irreversible inhibition of pyridoxal 5ʹ-phosphate (PLP)-dependent enzymes through oxime formation with the cofactor, a property glycine entirely lacks [2]; (ii) water-holding capacities that quantitatively surpass close structural analogs including N-hydroxyserine and L-homoserine [3]; and (iii) exclusive biosynthetic competence as the direct precursor to hadacidin — glycine cannot stimulate hydroxamate production, whereas N-hydroxyglycine does [1]. Generic substitution with glycine, acetohydroxamic acid, or even N-acetylglycine therefore fails to recapitulate the compound's multitarget profile across enzymatic, biosynthetic, and physicochemical performance axes.

Differentiated Performance Evidence


Water-Holding Capacity Comparison

In a systematic thermal analysis study comparing four unnatural hygroscopic amino acids, N-hydroxyglycine demonstrated the greatest water-holding capacity, exceeding N-hydroxyserine, L-homoserine, and α-hydroxyglycine [1]. Quantum mechanics molecular modeling further revealed that each molecule of N-hydroxyglycine associates with between 8 and 12 water molecules — a hydration capacity quantitatively equivalent to N-hydroxyserine and L-homoserine, but achieved with the smallest molecular weight (91.07 g·mol⁻¹), yielding a superior water-binding-to-mass ratio [1]. This places N-hydroxyglycine as the most mass-efficient humectant within this compound series.

Skin moisturization Hygroscopic amino acids Thermogravimetric analysis

Skin Moisturization vs. Standard Humectants

In a comparative ex vivo moisturization study using shed snake skin (Pantherophis guttatus) as a model for human stratum corneum, all tested unnatural amino acids — including N-hydroxyglycine — induced similar or greater water uptake compared with the three established moisturizing benchmarks: hyaluronic acid, glycerine, and urea [1]. When incorporated at 10% (w/w) into a commercial emollient cream (Oilatum), the compound series — with N-hydroxyglycine as the leading performer in thermal water-holding — increased water uptake into dry snake skin, with the structurally related N-hydroxyserine achieving >200% greater moisture uptake compared to treatment with water alone [1].

Skin moisturization Transdermal water uptake Humectant benchmarking

Hadacidin Biosynthesis: Unique Hydroxamate Stimulation

In a classic radiotracer study of hadacidin (N-formyl-N-hydroxyglycine) biosynthesis in Penicillium aurantioviolaceum, N-hydroxyglycine was incorporated into hadacidin at a rate equal to that of glycine during 3-hour incorporation periods, and to a much greater extent than glycine over longer time intervals [1]. Critically, N-hydroxyglycine — but not glycine — brought about a net stimulation of hydroxamate production, while nitroacetic acid, glyoxylic acid oxime, and formylglycine were not rapidly incorporated [1]. This established N-hydroxyglycine as the obligate biosynthetic intermediate in the N-oxygenation pathway from glycine to hadacidin, a functional role that glycine itself cannot fulfill.

Hydroxamic acid biosynthesis Hadacidin Tracer incorporation Secondary metabolism

Adenylosuccinate Synthetase Inhibition Profile

A systematic structure–activity study of hadacidin analogs against adenylosuccinate synthetase from Dictyostelium discoideum tested eight compounds at a uniform concentration of 5 mM [1]. Hadacidin (N-formyl-N-hydroxyglycine) achieved complete inhibition (100%), whereas its de-formylated precursor N-hydroxyglycine inhibited the enzyme by 49.3% [1]. This places N-hydroxyglycine in a clearly intermediate potency tier: below the fully elaborated hadacidin but substantially above N-acetylglycine (51.2% — comparable), N-formylglycine (61.1%), N-acetyl-N-hydroxyglycine (72.9%), N-(thiocarboxy)-L-aspartic anhydride (27.5%), and N-benzoylglycine (6%) [1]. The data demonstrate that the N-hydroxyl group alone contributes meaningful inhibitory activity, and that formylation (yielding hadacidin) approximately doubles the inhibitory potency.

Purine biosynthesis Adenylosuccinate synthetase Hadacidin analogs Enzyme inhibition

Nonphosphorus FPP Mimic for Squalene Synthase

In the development of squalene synthase inhibitors, the N-hydroxyglycine moiety was identified as a novel, nonphosphorus-containing replacement for the diphosphate group of the natural substrate farnesyl diphosphate (FPP) [1]. FPP-mimicking inhibitors incorporating the N-hydroxyglycine scaffold demonstrated potent squalene synthase inhibition, with optimized derivative compound 12 identified as a potent lead belonging to a new structural class of nonphosphorus-containing squalene synthase inhibitors [1]. This is mechanistically significant because phosphorus-containing FPP mimics (e.g., bisphosphonates) typically suffer from poor cell permeability and limited oral bioavailability; the N-hydroxyglycine replacement eliminates the charged phosphate groups while retaining active-site affinity.

Squalene synthase Cholesterol biosynthesis FPP mimic Nonphosphorus inhibitor

Irreversible PLP Enzyme Inhibition Mechanism

Cooper and Griffith (1979) demonstrated that N-hydroxyamino acids, including N-hydroxyglycine, function as irreversible inhibitors of pyridoxal 5ʹ-phosphate (PLP)-dependent enzymes while simultaneously serving as substrates for D- and L-amino acid oxidases [1]. The irreversible inhibition proceeds via covalent oxime formation between the N-hydroxyl group and the active-site PLP aldehyde, a mechanism that glycine — lacking the N-hydroxyl substituent — cannot engage [1]. Glutamate dehydrogenase was identified as a particularly sensitive target among PLP enzymes. In contrast, glycine behaves exclusively as a canonical amino acid substrate/competitive inhibitor at PLP enzyme active sites, forming reversible Schiff-base adducts that do not lead to irreversible enzyme inactivation.

Pyridoxal 5ʹ-phosphate Enzyme inactivation N-Hydroxyamino acids Glutamate dehydrogenase

Application Scenarios for N-Hydroxyglycine


Cosmetic Humectant Formulation

N-Hydroxyglycine's demonstrated ranking as the most effective water-holding compound among unnatural hygroscopic amino acids, combined with its ability to match or exceed the moisturizing performance of hyaluronic acid, glycerine, and urea in ex vivo snake skin models , positions it as a high-efficiency, small-molecule alternative humectant for topical cosmetic and dermatological formulations. Its low molecular weight (91.07 g·mol⁻¹) and capacity to coordinate 8–12 water molecules per molecule suggest favorable stratum corneum penetration and formulation compatibility relative to polymeric humectants. The compound is explicitly claimed in patent literature for dermal compositions targeting enhanced skin moisture retention and uptake .

Hadacidin Biosynthetic Pathway Research

N-Hydroxyglycine is the established obligate biosynthetic intermediate in the pathway from glycine to hadacidin (N-formyl-N-hydroxyglycine), the simplest naturally occurring hydroxamic acid . Its unique ability to stimulate net hydroxamate production — a property glycine lacks — makes it an essential tool compound for investigators studying fungal hydroxamic acid biosynthesis, N-oxygenation enzymology, or engineering hadacidin production in heterologous hosts. Tracer studies confirm that N-hydroxyglycine incorporation into hadacidin equals glycine at short time points and substantially exceeds glycine incorporation over extended periods .

Squalene Synthase Inhibitor Drug Discovery

The N-hydroxyglycine moiety has been validated as a nonphosphorus-containing replacement for the diphosphate group of farnesyl diphosphate (FPP), enabling the design of a structurally novel class of squalene synthase inhibitors with potentially improved membrane permeability and oral bioavailability compared to phosphorus-containing FPP mimics . Optimized N-hydroxyglycine-based derivatives have demonstrated potent squalene synthase inhibition, and the scaffold is recognized as a privileged starting point for medicinal chemistry campaigns targeting cholesterol biosynthesis at the post-mevalonate, pre-squalene junction .

Adenylosuccinate Synthetase Mechanistic Studies

With 49.3% adenylosuccinate synthetase inhibition at 5 mM — representing an intermediate potency between the full inhibitor hadacidin (100%) and weakly active analogs such as N-benzoylglycine (6%) — N-hydroxyglycine serves as a calibrated tool for partial pharmacological blockade of de novo AMP synthesis. This intermediate-inhibition profile is particularly valuable for cellular studies where complete purine biosynthesis shutdown (by hadacidin) induces confounding secondary stress responses, whereas N-hydroxyglycine's ~50% inhibition permits investigation of metabolic adaptation under partial pathway restriction .

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